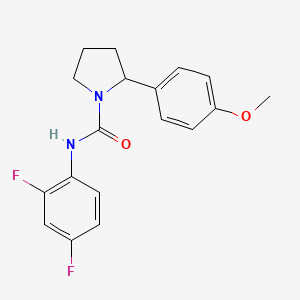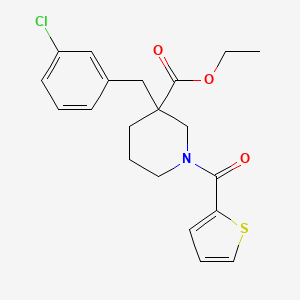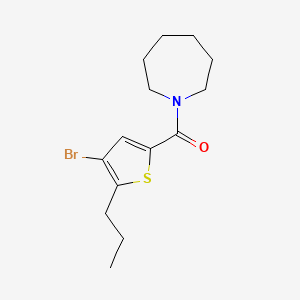![molecular formula C19H17ClN2O2 B6014080 5-CHLORO-2-METHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE](/img/structure/B6014080.png)
5-CHLORO-2-METHOXY-N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxy-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloro group, a methoxy group, and a pyrrole moiety attached to a benzamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 5-chloro-2-methoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyrrole Moiety: The pyrrole moiety is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyrrole is reacted with the benzamide core in the presence of a palladium catalyst.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
5-Chloro-2-methoxy-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-{[4-(1H-pyrrol-1-yl)phenyl]ethyl}benzamide: Similar structure but with an ethyl group instead of a methyl group.
5-Chloro-2-methoxy-N-{[4-(1H-pyrrol-1-yl)phenyl]propyl}benzamide: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
The uniqueness of 5-chloro-2-methoxy-N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrole moiety, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(4-pyrrol-1-ylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-24-18-9-6-15(20)12-17(18)19(23)21-13-14-4-7-16(8-5-14)22-10-2-3-11-22/h2-12H,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRJWXBRZSOAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3,5-Trimethyl-6-[[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]methyl]pyrazine](/img/structure/B6014004.png)
![N-(3-acetylphenyl)-3-chloro-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6014018.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-bromobenzamide](/img/structure/B6014025.png)
![1,2-dihydro-5-acenaphthylenyl(1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6014043.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6014047.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6014062.png)

![5-[4-[[4-(4-Methylphenyl)triazol-1-yl]methyl]piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6014073.png)
![N-(2,5-dichlorophenyl)-2-{[7-(difluoromethyl)-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B6014077.png)
![N-methyl-1-(5-propyl-1H-pyrazol-3-yl)-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6014082.png)
![N-(4-chlorobenzyl)-2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6014089.png)


![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6014107.png)
